molecular formula C5H2IN3 B11816821 5-Iodopyrimidine-2-carbonitrile

5-Iodopyrimidine-2-carbonitrile

Cat. No.: B11816821
M. Wt: 230.99 g/mol
InChI Key: HCURADYNZZTWTK-UHFFFAOYSA-N
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Description

5-Iodopyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2IN3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of an iodine atom at position 5 and a cyano group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrimidine-2-carbonitrile typically involves the reaction of 2-chloro-5-iodopyrimidine with sodium cyanide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may involve optimization of reaction parameters to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Iodopyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in synthetic chemistry and medicinal research. Its ability to undergo selective substitution reactions makes it a valuable intermediate for the synthesis of various functionalized pyrimidine derivatives .

Properties

Molecular Formula

C5H2IN3

Molecular Weight

230.99 g/mol

IUPAC Name

5-iodopyrimidine-2-carbonitrile

InChI

InChI=1S/C5H2IN3/c6-4-2-8-5(1-7)9-3-4/h2-3H

InChI Key

HCURADYNZZTWTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C#N)I

Origin of Product

United States

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